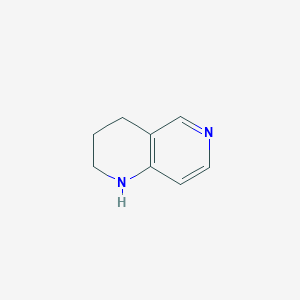

1,2,3,4-Tetrahydro-1,6-naphthyridine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydro-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-2-7-6-9-5-3-8(7)10-4-1/h3,5-6,10H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCSZHIPWBDSGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CN=C2)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20475913 | |

| Record name | 1,2,3,4-TETRAHYDRO-1,6-NAPHTHYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13623-84-2 | |

| Record name | 1,2,3,4-Tetrahydro-1,6-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13623-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-TETRAHYDRO-1,6-NAPHTHYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,2,3,4 Tetrahydro 1,6 Naphthyridine and Its Derivatives

Strategies for Constructing the 1,2,3,4-Tetrahydro-1,6-naphthyridine Ring System

The assembly of the this compound scaffold can be approached from several distinct retrosynthetic disconnections. Key strategies involve forming the bicyclic system through cyclization reactions, building the saturated piperidine ring onto a pre-existing pyridine (B92270), or constructing the aromatic pyridine ring from a piperidine precursor.

Cyclization Reactions for Naphthyridine Core Formation

The formation of the 1,6-naphthyridine (B1220473) core often relies on classical condensation and cyclization reactions that build the second ring onto a pyridine starting material. The Friedländer annulation is a versatile and widely used method for this purpose. This reaction typically involves the base- or acid-catalyzed condensation of a 4-aminonicotinaldehyde or a related 4-aminopyridine-3-carbonyl compound with a molecule containing an activated methylene group (e.g., a ketone, ester, or nitrile). mdpi.comresearchgate.netresearchgate.netnih.gov This approach allows for the introduction of a variety of substituents onto the newly formed ring.

For instance, the reaction of 4-aminopyridine-3-carbaldehyde with ketones or aldehydes in the presence of sodium hydroxide can yield a range of substituted 1,6-naphthyridines. A more recent, environmentally friendly protocol for the Friedländer synthesis utilizes propylphosphonic anhydride (T3P®) to promote the reaction under mild conditions, affording polysubstituted naphthyridines in excellent yields. researchgate.net

Other innovative cyclization strategies include:

Tandem Nitrile Hydration/Cyclization: This method provides access to 1,6-naphthyridine-5,7-diones from 2-cyanoalkyl nicotinic esters. The process involves a hydration of the nitrile group followed by a cyclization step. acs.org

Multicomponent Reactions (MCRs): Bioactive 1,6-naphthyridines can be constructed in a one-pot synthesis by reacting ketones with malononitrile and pyrrolidine. rsc.org Another MCR involves the reaction of an aromatic aldehyde, an amine, and tert-butyl 2,4-dioxopiperidine-1-carboxylate to yield fused tetracyclic systems containing the 1,6-naphthyridine core.

Construction of the Saturated Ring from Pyridine Precursors

This strategy involves starting with a functionalized pyridine and constructing the fused piperidine ring. A notable example is the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) derivatives from 2-vinyl-3-acylpyridine precursors. In an unprecedented reaction mediated by ammonia (B1221849), the 2-vinyl-3-acylpyridine undergoes cyclization to directly form a dihydronaphthyridine, which can then be hydrogenated to the final tetrahydro product. nih.govacs.org This atom-economical approach is suitable for large-scale synthesis.

Another approach begins with appropriately substituted 4-chloropyridines. For example, ethyl 4,6-dichloro-3-pyridinecarboxylate can be reacted with an amine, followed by a series of functional group transformations and subsequent condensation with a compound like methyl phenylacetate to build the second ring, which is a pyridone. mdpi.comnih.gov This pyridone can then be subjected to reduction to yield the desired saturated ring of the tetrahydro-1,6-naphthyridine system.

Formation of the Pyridine Ring from Functionalized Piperidine Intermediates

An alternative strategy involves building the aromatic pyridine ring onto a pre-existing piperidine scaffold. This is particularly useful for creating complex, fused systems. For example, the synthesis of 1,2,3,4-tetrahydrobenzo[b] acs.orgnih.govnaphthyridine derivatives has been achieved through the condensation of an N-substituted piperidin-4-one with 2-amino-5-chlorobenzonitrile. This reaction, typically carried out in the presence of phosphorus oxychloride (POCl₃), constructs the substituted pyridine ring onto the piperidine core, yielding the tricyclic tetrahydrobenzo[b] acs.orgnih.govnaphthyridine system directly. nih.gov This method highlights the utility of piperidine synthons in the convergent assembly of complex heterocyclic structures.

| Starting Material | Reagents | Product | Key Transformation |

| 4-Aminonicotinaldehyde | Ketone (e.g., acetone) | Substituted 1,6-Naphthyridine | Friedländer Condensation |

| 2-Vinyl-3-acylpyridine | Ammonia | Dihydronaphthyridine | Ammonia-mediated cyclization |

| N-Substituted Piperidin-4-one | 2-Amino-5-chlorobenzonitrile, POCl₃ | 1,2,3,4-Tetrahydrobenzo[b] acs.orgnih.govnaphthyridine | Pyridine ring formation |

Targeted Reduction and Hydrogenation Approaches

Once the aromatic 1,6-naphthyridine ring system is formed, targeted reduction and hydrogenation are crucial for accessing the 1,2,3,4-tetrahydro derivatives. These methods often require careful selection of catalysts and reaction conditions to achieve the desired regioselectivity.

Catalytic Hydrogenation of Naphthyridine Precursors

The selective reduction of one of the two pyridine rings in a 1,6-naphthyridine presents a significant challenge due to the similar reactivity of the rings. Recent advances have demonstrated switchable and ring-selective hydrogenation through catalyst control. acs.orgnih.gov

Orthogonal procedures have been developed that allow for the selective hydrogenation of either the pyridine ring containing N-1 or the one containing N-6. acs.orgnih.gov

Ruthenium Catalysis: A homogeneous ruthenium precatalyst, [Ru(p-cymene)I₂]₂, selectively hydrogenates the more electron-deficient ring containing N-1, leading to 1,2,3,4-tetrahydro-1,6-naphthyridines. The selectivity is primarily governed by the electronic properties of the two rings. acs.orgnih.gov

Palladium Catalysis: A heterogeneous palladium catalyst (e.g., Pd/C) demonstrates opposite selectivity, reducing the more electron-rich ring to afford 5,6,7,8-tetrahydro-1,6-naphthyridines. This selectivity is influenced by a combination of steric and electronic factors. acs.orgnih.gov

These methods tolerate a wide range of functional groups, including aryl halides. acs.org Furthermore, ruthenium-catalyzed enantioselective transfer hydrogenation has been successfully applied to dihydronaphthyridine intermediates, providing chiral 5,6,7,8-tetrahydro-1,6-naphthyridine compounds with high enantiomeric excess. nih.govacs.org

| Substrate | Catalyst System | Product | Isolated Yield (%) |

|---|---|---|---|

| 2-chloro- acs.orgnih.gov-naphthyridine | [Ru(p-cymene)I₂]₂ | 2-chloro-1,2,3,4-tetrahydro- acs.orgnih.gov-naphthyridine | 56 (after Boc protection) |

| 2-bromo- acs.orgnih.gov-naphthyridine | [Ru(p-cymene)I₂]₂ | 2-bromo-1,2,3,4-tetrahydro- acs.orgnih.gov-naphthyridine | 61 (after Boc protection) |

| 2-phenyl- acs.orgnih.gov-naphthyridine | Pd/C, H₂ (20 bar) | 2-phenyl-5,6,7,8-tetrahydro- acs.orgnih.gov-naphthyridine | 75 |

Selective Dehydrogenation and Re-Hydrogenation Strategies for Tetrahydro-1,6-naphthyridines

The aromatization of a tetrahydro-1,6-naphthyridine via dehydrogenation is a method to access the fully aromatic naphthyridine core. researchgate.net This transformation can be achieved using various dehydrogenating agents. While less common than hydrogenation, this strategy can be part of a synthetic sequence where the tetrahydro scaffold serves as a stable intermediate.

"Re-hydrogenation" strategies typically refer to the reduction of partially saturated intermediates, such as dihydronaphthyridines, which are formed during certain cyclization reactions. As mentioned previously, the ammonia-mediated cyclization of 2-vinyl-3-acylpyridines yields a dihydronaphthyridine intermediate. nih.govacs.org This intermediate is not isolated but is subjected to a subsequent hydrogenation step (e.g., enantioselective transfer hydrogenation) to furnish the final tetrahydro-1,6-naphthyridine product. This sequential process of cyclization followed by hydrogenation (or re-hydrogenation of the newly formed unsaturated ring) is an efficient route to the target scaffold.

Asymmetric Synthesis and Chiral Induction in Tetrahydro-1,6-naphthyridine Scaffolds

The synthesis of enantiomerically pure tetrahydro-1,6-naphthyridines is crucial for the development of selective therapeutic agents. Researchers have explored various asymmetric strategies to establish the desired stereocenters within this scaffold.

Enantioselective Methodologies for Stereocenter Establishment

To overcome these limitations, a more efficient and scalable asymmetric synthesis was developed. researchgate.net The key step in this improved synthesis is a ruthenium-catalyzed enantioselective transfer hydrogenation of a dihydronaphthyridine intermediate. researchgate.net This transformation establishes the critical chiral stereogenic center in a highly controlled manner. researchgate.net

The synthesis of the dihydronaphthyridine precursor itself involves an innovative one-pot hydroamination/cyclization of a 2-vinyl-3-acylpyridine, which is formed via a Heck-type vinylation of a chloropyridine with ethylene (B1197577) gas. researchgate.net This atom-economical approach avoids the use of hazardous reagents and chromatographic purification, making it suitable for large-scale manufacturing. researchgate.netnih.gov

| Catalyst | Substrate | Product Enantiomeric Excess (ee) | Reference |

| Chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) | 2-Methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide | High | researchgate.net |

Chiral Auxiliary and Catalyst-Mediated Transformations

While direct catalytic asymmetric methods are often preferred, chiral auxiliaries provide a powerful alternative for controlling stereochemistry in the synthesis of complex molecules. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is set, the auxiliary can be removed and ideally recycled. Common examples of chiral auxiliaries include Evans oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine amides.

In the context of this compound synthesis, while specific examples utilizing chiral auxiliaries are not extensively documented in readily available literature, the principles of their application are well-established. For instance, a chiral auxiliary could be attached to a precursor fragment, guiding a diastereoselective cyclization or a nucleophilic addition to form the tetrahydro-1,6-naphthyridine core. The choice of auxiliary and the reaction conditions would be critical in achieving high diastereoselectivity.

Catalyst-mediated transformations, particularly those employing transition metals, are central to modern asymmetric synthesis. As highlighted in the synthesis of TAK-828F, a ruthenium catalyst bearing a chiral diamine ligand was instrumental in the enantioselective transfer hydrogenation. researchgate.net The catalyst facilitates the stereoselective delivery of a hydride to the prochiral imine functionality of the dihydronaphthyridine intermediate. The high level of enantioselectivity is a result of the precise spatial arrangement of the substrate when coordinated to the chiral metallic complex.

Modern Synthetic Techniques and Continuous Flow Chemistry

Recent innovations in synthetic chemistry, such as photoredox catalysis and continuous flow technologies, are being applied to the synthesis of heterocyclic compounds, offering advantages in terms of efficiency, safety, and scalability.

Photoredox-Catalyzed Hydroaminoalkylation Approaches to Tetrahydro-1,6-naphthyridines

Photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. An automated, continuous flow synthesis of α-alkylated and spirocyclic 1,2,3,4-tetrahydro-1,8-naphthyridines and their regioisomeric 1,6-THN analogues has been developed utilizing a photoredox-catalyzed hydroaminoalkylation (HAA) of halogenated vinylpyridines. This approach is then sequenced with an intramolecular SNAr N-arylation to complete the heterocyclic core. This method provides a modular and scalable route to these valuable scaffolds from abundant primary amine feedstocks.

Automated and Continuous Flow Synthesis for Scalable Production

The fine chemical and pharmaceutical industries are increasingly adopting continuous flow manufacturing due to its potential for improved safety, consistency, and reduced footprint. The aforementioned automated continuous flow synthesis of tetrahydronaphthyridines exemplifies this trend. By integrating photoredox-catalyzed reactions within a flow system, the process allows for precise control over reaction parameters such as residence time, temperature, and light intensity, leading to higher yields and purity. This automated setup is particularly advantageous for scalable production, minimizing manual intervention and enabling on-demand synthesis.

Functionalization and Derivatization during Synthetic Pathways

The ability to introduce a variety of functional groups onto the this compound scaffold is essential for creating libraries of compounds for drug discovery. This functionalization can be achieved by modifying the starting materials or by derivatizing key intermediates along the synthetic route.

In the synthesis of 1,2,3,4-tetrahydrobenzo[h] researchgate.netnih.govnaphthyridines, a key multicomponent Povarov reaction allows for the incorporation of diversity at three positions of the final molecule by varying the aldehyde, aniline, and activated alkene starting materials. acs.org This strategy enables the synthesis of a library of differently substituted benzonaphthyridines.

Further derivatization can be achieved on the tetrahydro-1,6-naphthyridine core. For instance, the nitrogen atom of the tetrahydropyridine (B1245486) ring can be alkylated or acylated. In the synthesis of TAK-828F, after the asymmetric formation of the chiral center, the secondary amine of the tetrahydronaphthyridine core is coupled with other building blocks to construct the final complex molecule. researchgate.net This demonstrates how the tetrahydro-1,6-naphthyridine can serve as a versatile scaffold for further chemical modifications.

Introduction of Substituents via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide array of substituents onto heterocyclic cores. nih.govresearchgate.netdntb.gov.ua The this compound skeleton can be functionalized through various cross-coupling strategies, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, typically targeting a pre-installed halide or triflate on the pyridine ring.

One notable application involves the synthesis of TAK-828F, a potent Retinoid-Related Orphan Receptor γt (RORγt) inverse agonist, which features a 5,6,7,8-tetrahydro-1,6-naphthyridine core (numbering convention may vary, but the core structure is identical). nih.govacs.org The synthesis of this complex molecule showcases the utility of cross-coupling reactions for installing key structural fragments.

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling an organoboron reagent with an organic halide or triflate. In the synthesis of a vinyl-substituted acylpyridine, a precursor to the tetrahydro-1,6-naphthyridine ring, a Suzuki-Miyaura coupling was employed. nih.govacs.org The reaction coupled 3-acetyl-2-chloropyridine with potassium trifluorovinylborate, demonstrating an effective method to introduce a vinyl group that can be further elaborated to form the saturated ring of the naphthyridine system.

Heck Reaction: The Heck reaction provides another route for C-C bond formation, typically by coupling an alkene with an aryl or vinyl halide. An alternative, atom-economical synthesis of the same vinyl-substituted acylpyridine intermediate was achieved via a Heck-type vinylation of 3-acetyl-2-chloropyridine using ethylene gas. nih.govacs.org This method avoids the use of organoboron reagents and highlights the versatility of palladium catalysis in functionalizing the pyridine precursor.

The table below summarizes the conditions for these palladium-catalyzed cross-coupling reactions used in the synthesis of a key precursor for a substituted this compound.

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Solvent/Base | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 3-Acetyl-2-chloropyridine | Potassium trifluorovinylborate | Pd(dppf)Cl2 | 1-Propanol / N,N-Diisopropylethylamine | 95 °C, 3.5 h | Not specified directly for this step, but part of a successful multi-step synthesis. | nih.govacs.org |

| Heck Reaction | 3-Acetyl-2-chloropyridine | Ethylene gas (1.0 MPa) | PdCl2 / DPEphos | DMF / Triethylamine | 80 °C, 16 h | 84% | nih.govacs.org |

While specific examples of Buchwald-Hartwig amination or Sonogashira coupling directly on the this compound core are less common in the literature, these well-established methods represent a viable and predictable strategy for introducing amine and alkyne substituents, respectively. wikipedia.orgwikipedia.orgorganic-chemistry.org The reactivity of the pyridine ring within the scaffold is amenable to these transformations, provided a suitable halide or triflate handle is present at positions 5, 7, or 8.

Multi-component Reaction Pathways to Densely Substituted Tetrahydro-1,6-naphthyridines

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the starting materials. sci-hub.ru MCRs are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally complex molecules from simple precursors. For the synthesis of densely substituted tetrahydro-1,6-naphthyridines, MCRs offer a powerful approach to construct the core and introduce multiple points of diversity simultaneously.

While the direct application of classic MCRs like the Ugi or Passerini reaction to form the this compound scaffold itself is not extensively documented, variations and related MCRs have been used to construct fused nih.govnih.gov-naphthyridine systems. sci-hub.ru A notable example is a one-pot, three-component reaction between 2-chloroquinoline-4-amines, various aromatic aldehydes, and malononitrile in ethanol. sci-hub.ru This process efficiently yields 5-chloro-4-phenyl benzo[f] nih.govnih.govnaphthyridine-2-amino-3-carbonitrile derivatives, demonstrating the power of MCRs in building the fused 1,6-naphthyridine skeleton.

Furthermore, the Povarov reaction, a formal aza-Diels-Alder reaction, is a well-known MCR for the synthesis of tetrahydroquinolines and related N-heterocycles. mdpi.com This reaction typically involves the cycloaddition of an N-arylimine with an electron-rich alkene. By selecting a 3-aminopyridine derivative as the amine component, this strategy can be adapted to synthesize tetrahydro-1,5-naphthyridine isomers, and by extension, provides a conceptual framework for accessing the 1,6-naphthyridine core. nih.govmdpi.com

The general components for these powerful MCRs, which could be adapted for the synthesis of complex tetrahydro-1,6-naphthyridine derivatives, are outlined in the table below.

| Reaction Name | Number of Components | Typical Reactants | Core Product Structure | Potential for Tetrahydro-1,6-naphthyridine Synthesis |

|---|---|---|---|---|

| Povarov Reaction (Aza-Diels-Alder) | Three | Aniline (or Aminopyridine), Aldehyde, Alkene | Tetrahydroquinoline (or Tetrahydronaphthyridine) | High potential by using a suitably substituted 4-aminopyridine derivative to form the second ring. |

| Ugi Reaction | Four | Amine, Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino Carboxamide | Applicable for derivatization by using a pre-formed tetrahydro-1,6-naphthyridine bearing one of the required functional groups (e.g., as the amine component). |

| Passerini Reaction | Three | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide | Useful for functionalization of a tetrahydro-1,6-naphthyridine scaffold that contains a carbonyl or carboxylic acid group. |

| Fused Naphthyridine Synthesis | Three | 2-Chloroquinoline-4-amine, Aldehyde, Malononitrile | Benzo[f] nih.govnih.govnaphthyridine | Demonstrates a direct MCR approach to the 1,6-naphthyridine core, which could be subsequently reduced. sci-hub.ru |

The application of MCRs allows for the creation of densely functionalized molecules in a single step. By designing MCRs that either build the tetrahydro-1,6-naphthyridine core directly or use it as a functionalized starting component, chemists can rapidly access novel derivatives with diverse substitution patterns for biological screening.

Chemical Reactivity and Transformation of 1,2,3,4 Tetrahydro 1,6 Naphthyridine

Electrophilic and Nucleophilic Reactivity of the Tetrahydro-1,6-naphthyridine Core

The reactivity of the 1,2,3,4-tetrahydro-1,6-naphthyridine core is dichotomous, stemming from the electronic nature of its two constituent rings. The saturated, piperidine portion of the molecule is electron-rich, while the pyridine (B92270) ring is electron-deficient.

The most significant site of nucleophilic reactivity is the secondary amine nitrogen at the N1 position. This nitrogen possesses a lone pair of electrons in an sp³-hybridized orbital, making it a potent nucleophile and a Brønsted-Lowry base. Its nucleophilicity is analogous to that of piperidine or other secondary aliphatic amines. This property is exploited in various synthetic transformations, most notably in N-alkylation and N-acylation reactions. In fact, the conformational fixation of the dialkylamino group in this compound has been shown to enhance the catalytic activity for acetylation reactions, functioning in a manner similar to highly nucleophilic pyridine-based catalysts like 4-(Dimethylamino)pyridine (DMAP). chemicalbook.comacs.org

In contrast, the pyridine ring exhibits reactivity characteristic of an electron-deficient aromatic system. The ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the N6 nitrogen. Electrophilic attack, if forced, would preferentially occur at the C5 and C7 positions, which are beta to the ring nitrogen. Conversely, the pyridine ring is susceptible to nucleophilic attack, particularly at the C5 and C7 positions (alpha and gamma to the N6 nitrogen), especially if a leaving group is present or under activating conditions. The chemical reactivity of saturated heterocyclic compounds like the tetrahydro portion often resembles that of their acyclic counterparts. msu.edu

Oxidation and Reduction Pathways of the Saturated Nitrogen-Containing Ring

The saturated nitrogen-containing ring of this compound can undergo both oxidation and reduction reactions, altering the saturation level of the heterocyclic core.

Oxidation: The most common oxidation pathway is dehydrogenation (aromatization) of the tetrahydropyridine (B1245486) ring to form the fully aromatic 1,6-naphthyridine (B1220473). This transformation re-establishes the aromaticity of the second ring and can be achieved under various conditions. A documented method involves heating the neat this compound substrate at high temperatures (225 °C) in the presence of a platinum-on-carbon (Pt/C) catalyst, although the reported yield for this specific transformation is modest at 10%. digitallibrary.co.in The reaction involves the formal loss of two molecules of hydrogen (H₂). digitallibrary.co.in In a broader context, the oxidation of nitrogen-containing heterocycles can also be mediated by enzymes, such as cytochrome P450s, which can lead to hydroxylated derivatives or ring-opening. hyphadiscovery.comacs.org

Reduction: While the this compound scaffold is already a reduced form of 1,6-naphthyridine, the reverse reaction—the reduction of the aromatic 1,6-naphthyridine—is a key synthetic route to the tetrahydro derivative. Catalytic hydrogenation is a common method for this transformation. For instance, the enantioselective synthesis of a substituted 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) has been achieved using a ruthenium-catalyzed enantioselective transfer hydrogenation as a key step. researchgate.net This highlights the ability to control stereochemistry during the reduction process.

Diversification through Side-Chain and Core Modification

The this compound scaffold is a versatile platform for generating libraries of compounds through modifications to its side-chains or the core structure itself. A one-pot cascade reaction of aromatic aldehydes and a malononitrile dimer is a known method for producing densely substituted this compound derivatives. researchgate.net

Core modifications often involve the synthesis of tricyclic or tetracyclic structures by fusing an additional ring to the existing bicyclic framework. For example, 1,2,3,4-tetrahydrobenzo[h] digitallibrary.co.inhyphadiscovery.comnaphthyridines have been synthesized via a key multicomponent Povarov reaction, effectively adding a benzene ring to the core structure. nih.gov This approach allows for the creation of more complex and rigid molecular architectures.

Side-chain diversification can be achieved by introducing various substituents at different positions of the molecule. The nucleophilic N1 nitrogen is a primary handle for introducing a wide array of functional groups via alkylation or acylation. Additionally, the carbon positions on both the saturated and aromatic rings can be functionalized, leading to a wide range of analogues.

| Modification Type | Reaction/Method | Resulting Structure | Reference(s) |

| Core Modification | Povarov Reaction | Fused benzo[h] digitallibrary.co.inhyphadiscovery.comnaphthyridines | nih.gov |

| Core Modification | Friedländer-type reactions | Fused heterocyclic systems | science.gov |

| Diversification | One-pot cascade reaction | Densely substituted derivatives | researchgate.netcaluniv.ac.in |

| Side-Chain Modification | N-Alkylation/Acylation | N1-substituted derivatives | nih.gov |

N-Alkylation and Acylation Reactions on the N1 Nitrogen

The secondary amine at the N1 position is the most reactive nucleophilic center in the this compound molecule, making it a prime site for synthetic elaboration through alkylation and acylation.

N-Alkylation: The N1 nitrogen readily reacts with various electrophiles such as alkyl halides (e.g., methyl iodide, ethyl bromide) or epoxides in the presence of a base or under heating. nih.gov These reactions introduce alkyl chains, functionalized tethers, or new ring systems onto the N1 position. The reactivity is analogous to that of the well-studied 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold, where the N1 nitrogen's nucleophilicity has been extensively used for library development. nih.gov Reactions include epoxide openings to form secondary alcohols and palladium-catalyzed N-arylations. nih.gov

N-Acylation: The N1 nitrogen also reacts with acylating agents like acid chlorides, acid anhydrides, and isocyanates to form the corresponding amides and ureas. nih.gov The compound's ability to catalyze acetylation reactions underscores the high reactivity of the N1 nitrogen, which forms an N-acylpyridinium-like intermediate that is highly reactive towards nucleophiles. chemicalbook.comacs.org This reactivity allows for the introduction of a wide variety of carbonyl-containing moieties.

Table of Representative N1-Functionalization Reactions (based on analogous systems)

| Reagent Type | Example Reagent | Product Type |

|---|---|---|

| Alkyl Halide | Iodoethane | N-ethyl derivative |

| Epoxide | Epichlorohydrin | N-substituted amino alcohol |

| Acyl Halide | Acetyl chloride | N-acetyl amide |

Functionalization of the Pyridine Ring via C-H Activation and Related Methodologies

The pyridine ring of this compound contains C-H bonds that are potential sites for functionalization using modern synthetic methods, particularly transition-metal-catalyzed C-H activation. While specific examples on this exact scaffold are not extensively documented, the reactivity is expected to mirror that of other substituted pyridines.

Transition metal catalysis, especially with palladium, rhodium, and iridium, has become a powerful tool for the direct arylation, alkylation, and borylation of pyridine rings. The regioselectivity of these reactions is influenced by electronic effects and the directing ability of substituents or the ring nitrogen itself. For the this compound core, the available positions for C-H functionalization on the pyridine ring are C5, C7, and C8.

Based on established pyridine chemistry, C-H activation would likely show the following selectivities:

C7-Functionalization: The C7 position is ortho to the N6 nitrogen, making it a potential site for directed metalation or reactions that favor proximity to the heteroatom.

C5-Functionalization: The C5 position is also ortho to the N6 nitrogen and may be activated similarly to the C7 position.

C8-Functionalization: The C8 position is meta to the N6 nitrogen. Functionalization at this site is more challenging but can be achieved with specific catalytic systems designed to override the intrinsic electronic preference for ortho-functionalization.

Methodologies such as palladium-catalyzed C-H arylation with aryl halides or iridium-catalyzed C-H borylation could potentially be applied to introduce new carbon-carbon or carbon-boron bonds onto the pyridine ring of the tetrahydro-1,6-naphthyridine scaffold, significantly expanding its structural diversity.

Formation of Metal Complexes Involving the this compound Ligand

While the coordination chemistry of aromatic naphthyridines is well-established, with the two pyridine nitrogens acting as a classic bidentate chelating unit, the coordination behavior of this compound is expected to be substantially different. This molecule possesses two distinct nitrogen donor sites with different hybridization and steric environments: the sp³-hybridized secondary amine (N1) and the sp²-hybridized pyridine nitrogen (N6).

This structural feature allows for several potential coordination modes:

Monodentate Coordination via N6: The pyridine nitrogen (N6) can act as a simple L-type ligand, coordinating to a single metal center through its lone pair, similar to pyridine itself.

Monodentate Coordination via N1: The secondary amine nitrogen (N1) can also coordinate to a metal center. This bond would be more flexible than the N6-metal bond due to the free rotation around the C-N bonds of the saturated ring.

Bridging Ligand: The N1 and N6 atoms are spatially separated and part of a semi-rigid bicyclic system, making chelation to a single metal center highly unlikely due to ring strain. However, this geometry is well-suited for the ligand to act as a bridge between two different metal centers, potentially leading to the formation of coordination polymers or discrete dimeric complexes.

The distinct electronic and steric properties of the two nitrogen atoms could also allow for selective coordination. The softer, more basic N1 site might preferentially bind to certain metal ions, while the harder, less basic N6 site might favor others, opening possibilities for the directed assembly of heterometallic complexes. To date, specific, well-characterized metal complexes of this compound are not widely reported in the literature, representing an area for future exploration in coordination chemistry.

Biological Activities and Pharmacological Potential of 1,2,3,4 Tetrahydro 1,6 Naphthyridine Derivatives

Anti-Cancer Activity and Molecular Mechanisms of Action

Derivatives of the naphthyridine core, including the tetrahydro-1,6-naphthyridine structure, have demonstrated significant potential as anti-cancer agents. Their therapeutic effects are often attributed to their ability to interfere with fundamental cellular processes in cancer cells, such as DNA replication and cell division, ultimately leading to cell death.

Cytotoxic Effects on Human Cancer Cell Lines

A number of 1,2,3,4-tetrahydro-1,6-naphthyridine and related naphthyridine derivatives have been evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines. These studies have revealed potent growth-inhibitory effects across various cancer types.

For instance, certain naphthyridine derivatives have shown significant cytotoxicity against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines. nih.gov Some of these compounds exhibited greater potency than the established anti-cancer agent colchicine, with IC50 values in the low micromolar range. nih.gov Specifically, one derivative demonstrated IC50 values of 0.7 µM in HeLa cells, 0.1 µM in HL-60 cells, and 5.1 µM in PC-3 cells. nih.gov

The naturally occurring aaptamine (B1664758), a benzo[de] nih.govnih.govnaphthyridine, and its derivatives have also been extensively studied. Aaptamine has displayed notable cytotoxic effects against non-small cell lung cancer (H1299 and A549), cervical cancer (HeLa), and T-lymphoblastic leukemia (CEM-SS) cell lines, with IC50 values ranging from 10.47 to 15.03 μg/mL. nih.gov Synthetic analogs of aaptamine have shown even higher potency. nih.gov Other naphthyridine compounds have demonstrated significant anticancer effects against prostate (DU145) and breast (HCC 1395) cancer cell lines. mdpi.com

Table 1: Cytotoxic Activity of Selected Naphthyridine Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Naphthyridine Derivative 16 | HeLa (Cervical) | 0.7 µM | nih.gov |

| Naphthyridine Derivative 16 | HL-60 (Leukemia) | 0.1 µM | nih.gov |

| Naphthyridine Derivative 16 | PC-3 (Prostate) | 5.1 µM | nih.gov |

| Aaptamine | H1299, A549 (Lung) | 10.47-15.03 µg/mL | nih.gov |

| Aaptamine | HeLa (Cervical) | 10.47-15.03 µg/mL | nih.gov |

| Aaptamine | CEM-SS (Leukemia) | 10.47-15.03 µg/mL | nih.gov |

| 10-methoxycanthin-6-one | DU145 (Prostate) | 1.58 µg/mL | nih.govmdpi.com |

Topoisomerase and Protein Kinase Inhibition

A primary mechanism through which many naphthyridine derivatives exert their anti-cancer effects is the inhibition of DNA topoisomerases. These enzymes are crucial for managing DNA topology during replication and transcription, and their inhibition leads to DNA damage and cell death. nih.gov Some naphthyridine derivatives, such as vosaroxin, are known to inhibit topoisomerase II. nih.gov Others, like dibenzo[c,h] nih.govnih.govnaphthyridinones, act as potent topoisomerase I inhibitors by stabilizing the covalent DNA-Topoisomerase I complex, which ultimately results in permanent DNA strand breaks. nih.gov

In addition to topoisomerase inhibition, derivatives of the 1,6-naphthyridine (B1220473) scaffold have been developed as potent protein kinase inhibitors. For example, Ripretinib, a 1,6-naphthyridin-2(1H)-one derivative, is an approved kinase inhibitor used in the treatment of advanced gastrointestinal stromal tumors. nih.gov Other derivatives have been designed as inhibitors of the Mammalian Target of Rapamycin (mTOR), a key kinase in the PI3K/AKT/mTOR signaling pathway that is often dysregulated in cancer. mit.edu For instance, the compound Torin2, a benzo[h] nih.govnih.govnaphthyridin-2(1H)-one derivative, is a potent and selective mTOR inhibitor with an EC50 of 0.25 nM for inhibiting cellular mTOR activity. mit.edu Furthermore, certain naphthyridine compounds have been patented as inhibitors of JAK kinases, which are involved in inflammatory and oncogenic signaling pathways. google.com

Cell Cycle Modulation and Apoptosis Induction Pathways

Disruption of the normal cell cycle is a hallmark of cancer, and inducing cell cycle arrest is a key strategy for anti-cancer drug development. Several naphthyridine derivatives have been shown to modulate the cell cycle and induce programmed cell death, or apoptosis.

For example, the novel dihydrobenzofuro[4,5-b] nih.govscilit.comnaphthyridin-6-one derivative, MHY-449, was found to induce S-phase cell cycle arrest in human lung cancer cells. nih.gov This arrest was followed by an increase in the sub-G1 cell population, a characteristic of apoptotic cells. nih.gov The induction of apoptosis by MHY-449 was further confirmed by DNA fragmentation analysis. nih.gov The molecular mechanism involves altering the ratio of Bax/Bcl-2 protein expression, leading to a loss of mitochondrial membrane potential, which in turn triggers the caspase cascade and subsequent cell death. nih.gov

Other studies have shown that different derivatives can induce cell cycle arrest at other phases, such as the G2/M phase. taylorandfrancis.com The induction of apoptosis is a common outcome, often mediated by the activation of caspases, such as caspase-3 and caspase-6. researchgate.net This programmed cell death is a critical endpoint for the anti-cancer activity of these compounds. taylorandfrancis.comvivantechnologies.com

Anti-Infective Applications of Tetrahydro-1,6-naphthyridine Derivatives

Beyond their anti-cancer properties, this compound derivatives have emerged as promising agents for combating infectious diseases, demonstrating both antiviral and antimicrobial efficacy.

Antiviral Properties, including HIV Integrase Allosteric Site Inhibition

A significant breakthrough in the antiviral applications of this scaffold is the development of 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) derivatives as potent allosteric inhibitors of HIV-1 integrase. pdbj.orggumed.edu.plnih.govacs.orgucr.eduresearchgate.net HIV-1 integrase is a crucial enzyme for viral replication, and targeting it is an attractive strategy for antiviral therapy. researchgate.net These tetrahydro-1,6-naphthyridine derivatives bind to the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on the integrase enzyme. gumed.edu.placs.org This binding event promotes an aberrant multimerization of the integrase, thereby inhibiting its function and halting HIV-1 replication. gumed.edu.placs.org

In addition to their anti-HIV activity, some 1,6-naphthyridine derivatives have shown efficacy against other viruses. Certain derivatives have demonstrated potent activity against human cytomegalovirus (HCMV), with one compound exhibiting an IC50 39- to 223-fold lower than the standard drug ganciclovir. nih.gov Activity has also been observed against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). nih.gov

Antimicrobial Efficacy

The naphthyridine core is a well-established pharmacophore in antibacterial agents, with the quinolone antibiotic nalidixic acid being a prominent example based on the 1,8-naphthyridine (B1210474) structure. nih.gov The search for new antimicrobial agents to combat rising drug resistance has led to the investigation of various naphthyridine derivatives, including those with the 1,6-naphthyridine skeleton. scilit.comresearchgate.netdntb.gov.ua

Studies have shown that synthetic 1,6-naphthyridine derivatives possess antibacterial and antifungal properties. researchgate.net For example, certain compounds have demonstrated good antibacterial activity against Staphylococcus aureus and Escherichia coli, and high antifungal activity against Candida albicans. researchgate.net The mechanism of action for many antibacterial naphthyridines involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. nih.gov Naturally derived naphthyridines have also shown strong inhibitory activity against both Staphylococcus aureus and Escherichia coli, including methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.govmdpi.com

Table 2: Anti-Infective Activity of Selected Naphthyridine Derivatives

| Compound/Derivative Class | Target Organism/Enzyme | Mechanism/Activity | Reference |

|---|---|---|---|

| 5,6,7,8-Tetrahydro-1,6-naphthyridines | HIV-1 Integrase | Allosteric inhibition at LEDGF/p75 binding site | pdbj.orggumed.edu.plnih.govacs.orgucr.eduresearchgate.net |

| 1,6-Naphthyridine Derivative (A1) | Human Cytomegalovirus (HCMV) | Potent inhibition, 39-223 fold lower IC50 than Ganciclovir | nih.gov |

| 1,6-Naphthyridine Derivative (A1) | Herpes Simplex Virus 2 (HSV-2) | 21.5-fold more potent than acyclovir | nih.gov |

| Synthetic Naphthyridine (6e) | S. aureus, E. coli | Good antibacterial properties | researchgate.net |

| Synthetic Naphthyridines (6c, 6e) | C. albicans | High antifungal activity | researchgate.net |

| Canthin-6-one | S. aureus, MRSA | MIC: 0.49 µg/mL, 0.98 µg/mL | nih.govmdpi.com |

| Canthin-6-one | E. coli | MIC: 3.91 µg/mL | nih.govmdpi.com |

Anti-leishmanial Activities

Research into the anti-leishmanial properties of naphthyridine scaffolds has identified promising activity in related fused heterocyclic systems. A study investigating a series of fused 1,5- and 1,8-naphthyridines revealed their potential as agents against Leishmania infantum. ehu.es The synthesis of these compounds was achieved through an intramolecular Povarov type [4+2] cycloaddition reaction. ehu.es

The evaluation of these compounds against both axenic and intramacrophagic forms of Leishmania infantum demonstrated that the 1,8-naphthyridine derivatives generally exhibited greater leishmanicidal activity than their 1,5-naphthyridine (B1222797) counterparts. ehu.es The presence of a nitrogen atom in the ring fused to the naphthyridine core was found to be a key factor in enhancing the activity for both series of molecules. ehu.es Furthermore, the aromatization of the pyridine (B92270) ring was observed to cause significant differences in the anti-leishmanial effects of the compounds. ehu.es

While this research highlights the potential of the broader naphthyridine family in the development of anti-leishmanial drugs, specific studies focusing on the this compound core structure in this therapeutic area are less prevalent in the reviewed literature. The findings from related structures, however, suggest that this scaffold could be a valuable starting point for future investigations.

In a study of other related heterocyclic structures, several 1,2,3,4-tetrahydroacridine (B1593851) derivatives were synthesized and evaluated for their activity against Leishmania (Leishmania) infantum promastigotes. nih.gov This research was prompted by computational studies that identified the 1,2,3,4-tetrahydroacridine scaffold as a potential inhibitor of the parasite's S-adenosylmethionine decarboxylase (AdoMet DC). nih.gov

Modulation of Receptor and Enzyme Systems

Acetylcholinesterase Inhibition (Peripheral-to-Midgorge-Site Mechanisms)

A series of 1,2,3,4-tetrahydrobenzo[h] nih.govresearchgate.netnaphthyridines have been identified as potent inhibitors of acetylcholinesterase (AChE). nih.gov These compounds were designed based on a pyrano[3,2-c]quinoline derivative, which is a weak AChE inhibitor predicted to bind to the peripheral anionic site (PAS) at the entrance of the catalytic gorge. nih.gov The substitution of the oxygen atom in the pyran ring with a nitrogen atom, a bioisosteric replacement, led to a dramatic increase in inhibitory activity against both Electrophorus electricus AChE (EeAChE) and human recombinant AChE (hAChE). nih.gov

The most potent compound from this series, 16a , demonstrated a significant increase in inhibitory activity, being over 217-fold more active against EeAChE and over 154-fold more active against hAChE compared to the parent compound. nih.gov Mechanistic studies, including kinetic analysis and propidium (B1200493) displacement assays, revealed that these compounds act as peripheral-to-midgorge-site inhibitors. nih.gov This indicates that they bind to the PAS and also establish interactions with residues located in the middle of the AChE gorge. nih.gov This dual binding mode is believed to be responsible for their high inhibitory potency. nih.gov Compound 16a also showed notable inhibition of human serum butyrylcholinesterase (hBChE), making it a dual inhibitor. nih.gov

Table 1: Acetylcholinesterase Inhibitory Activity of Selected 1,2,3,4-Tetrahydrobenzo[h] nih.govresearchgate.netnaphthyridine Derivatives

| Compound | hAChE IC₅₀ (nM) | EeAChE IC₅₀ (nM) | hBChE IC₅₀ (nM) |

|---|

| 16a | 65 | 130 | 890 |

Data sourced from a study on 1,2,3,4-tetrahydrobenzo[h] nih.govresearchgate.netnaphthyridines as potent inhibitors of acetylcholinesterase. nih.gov

Monoamine Oxidase (MAO) B Inhibition

While direct studies on this compound derivatives as monoamine oxidase (MAO) B inhibitors are not extensively covered in the available literature, research on structurally related compounds provides some insights. For instance, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) has been studied as an inhibitor of both MAO-A and MAO-B. nih.gov

MPTP was found to be a more potent inhibitor of MAO-A (Ki = 9 µM) than MAO-B (Ki = 106 µM) from rat brain in vitro. nih.gov The inhibition of MAO-A was competitive and reversible. In contrast, the inhibition of MAO-B by MPTP was noncompetitive, not fully reversible by dialysis, and time-dependent, which is characteristic of a kcat inhibitor that is converted by the enzyme into a reactive product. nih.gov These findings in a related tetrahydropyridine (B1245486) system suggest that the tetrahydro-pyridine core can interact with MAO enzymes, although the specific activity and selectivity can vary.

Retinoid-Related Orphan Receptor γt (RORγt) Inverse Agonism

The retinoid-related orphan receptor γt (RORγt) is a therapeutic target for certain cancers. While research specifically on this compound derivatives as RORγt inverse agonists is limited, studies on the structurally related 1,2,3,4-tetrahydroquinoline (B108954) scaffold have shown promising results. nih.gov

A series of 1,2,3,4-tetrahydroquinoline derivatives were identified and optimized as novel RORγt inverse agonists. nih.gov Two representative compounds, 13e (XY039) and 14a (XY077) , effectively inhibited the transcriptional activity of RORγt and demonstrated excellent selectivity against other nuclear receptor subtypes. nih.gov These compounds were shown to inhibit colony formation and the expression of androgen receptor (AR) and other oncogenes in AR-positive prostate cancer cell lines. nih.gov In a xenograft tumor model using 22Rv1 cells, both compounds effectively suppressed tumor growth. nih.gov

Luteinizing Hormone Receptor (LH-R) Antagonism

Derivatives of the tetrahydro-1,6-naphthyridine scaffold have been successfully developed as potent and selective antagonists of the human luteinizing hormone receptor (hLH-R). acs.org The hLH-R is a G-protein-coupled receptor that plays a crucial role in the regulation of sex hormone production. researchgate.netacs.org Antagonism of this receptor is a therapeutic strategy for hormone-dependent diseases. acs.org

Through optimization efforts, two compounds, BAY-298 (33) and BAY-899 (36) , emerged as promising candidates. acs.org These small-molecule antagonists were shown to effectively reduce sex hormone levels in vivo. acs.org Compound 36 (BAY-899) was developed to improve upon the physicochemical properties of 33 (BAY-298) , specifically by lowering its log D value. acs.org This resulted in a compound with significantly better aqueous solubility, improved permeability in Caco-2 assays, and a better profile regarding CYP inhibition and hERG. acs.org Furthermore, the selectivity of BAY-899 against the thyroid-stimulating hormone (TSH) receptor was increased to over 100-fold. acs.org

Table 2: Luteinizing Hormone Receptor Antagonistic Activity of Tetrahydro-1,6-naphthyridine Derivatives

| Compound | hLH-R IC₅₀ (nM) | Selectivity vs. TSH Receptor |

|---|---|---|

| BAY-298 (33) | Data not specified in abstract | Data not specified in abstract |

| BAY-899 (36) | Data not specified in abstract | >100-fold |

Data sourced from a study on tetrahydro-1,6-naphthyridine-based antagonists of the luteinizing hormone receptor. acs.org

Phosphodiesterase 5 (PDE5) Inhibition

The 1,2,3,4-tetrahydrobenzo[b] nih.govresearchgate.netnaphthyridine scaffold has been utilized to develop potent inhibitors of phosphodiesterase 5 (PDE5). nih.govnih.gov PDE5 is an enzyme that hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), and its inhibition is a therapeutic approach for various conditions. nih.govresearchgate.net A series of novel PDE5 inhibitors with this scaffold were developed to improve upon the low aqueous solubility of earlier quinoline-based inhibitors. nih.gov

Among the synthesized compounds, 6c (2-acetyl-10-((3-chloro-4-methoxybenzyl)amino)-1,2,3,4-tetrahydrobenzo[b] nih.govresearchgate.netnaphthyridine-8-carbonitrile) was identified as the most potent, with an in vitro IC₅₀ value of 0.056 nM. nih.gov This compound also exhibited improved aqueous solubility compared to the parent quinoline-based inhibitors. nih.gov The high potency of these naphthyridine analogues was retained across the series, with several compounds showing inhibitory activity in the picomolar to nanomolar range. nih.gov

Table 3: Phosphodiesterase 5 Inhibitory Activity of 1,2,3,4-Tetrahydrobenzo[b] nih.govresearchgate.netnaphthyridine Analogues

| Compound | PDE5 IC₅₀ (nM) |

|---|---|

| 6b | Potency comparable to parent compound 1 (IC₅₀ = 0.270 nM) |

| 6c | 0.056 |

| 6d | Nanomolar range |

| 6g | Potency comparable to parent compound 1 (IC₅₀ = 0.270 nM) |

| 17a | Nanomolar range |

Data sourced from a study on 1,2,3,4-tetrahydrobenzo[b] nih.govresearchgate.netnaphthyridine analogues as potent PDE5 inhibitors. nih.govnih.gov

Apical Sodium-dependent Bile Acid Transporter (ASBT) Inhibition

The Apical Sodium-dependent Bile Acid Transporter (ASBT), predominantly found in the terminal ileum, plays a crucial role in the reabsorption of bile acids into the enterohepatic circulation. Inhibition of ASBT is a therapeutic strategy for managing hypercholesterolemia and certain cholestatic liver diseases. While research directly on this compound derivatives as ASBT inhibitors is not extensively documented, studies on the closely related 1,8-naphthyridine isomer provide valuable insights into the potential of this class of compounds.

A series of 1-(2,4-bifluorophenyl)-7-dialkylamino-1,8-naphthyridine-3-carboxamides were designed and synthesized as potential ASBT inhibitors. acs.org In vitro assessments of their ability to inhibit ASBT-mediated transport of bile acids revealed that many of these compounds demonstrated notable activity. acs.org The most potent compound in this series achieved 80.1% inhibition of ASBT at a concentration of 10 µmol/L. acs.org These findings suggest that the naphthyridine core can serve as a viable scaffold for the development of ASBT inhibitors. Further structural modifications and exploration of different naphthyridine isomers, including the 1,6-naphthyridine scaffold, are warranted to optimize this activity.

Table 1: ASBT Inhibitory Activity of 1,8-Naphthyridine Derivatives

| Compound ID | Structure | ASBT Inhibition (%) @ 10 µmol/L |

|---|

| 4a1 | 1-(2,4-bifluorophenyl)-7-(dimethylamino)-N-(4-fluorophenyl)-1,8-naphthyridine-3-carboxamide | 80.1 |

PDK1 Inhibition

Phosphoinositide-dependent kinase 1 (PDK1) is a master kinase that plays a pivotal role in the activation of several AGC kinases, including Akt/PKB, which are central to cell survival, proliferation, and metabolism. Consequently, PDK1 has emerged as an attractive target for the development of anti-cancer therapies.

Despite the therapeutic potential of PDK1 inhibitors, a review of the scientific literature reveals a lack of studies specifically investigating this compound derivatives for this biological target. While numerous heterocyclic scaffolds have been explored for PDK1 inhibition, the potential of the tetrahydro-1,6-naphthyridine core remains an unexplored area of research. mdpi.comnih.govmdpi.com The development of novel PDK1 inhibitors with distinct mechanisms of action is an ongoing effort in drug discovery, and the unique structural features of tetrahydro-1,6-naphthyridine derivatives could offer new opportunities for designing selective and potent inhibitors.

Anti-inflammatory and Analgesic Effects

The investigation of novel anti-inflammatory and analgesic agents is a cornerstone of pharmaceutical research. While the anti-inflammatory and analgesic potential of the broader naphthyridine class has been acknowledged, specific studies on this compound derivatives are limited. However, research on related 1,6-naphthyridine structures provides preliminary evidence of their potential in this area.

Naturally occurring 1,6-naphthyridine alkaloid dimers, alopecuroides B and C, isolated from the aerial parts of Sophora alopecuroides, have demonstrated strong anti-inflammatory properties. In a study using lipopolysaccharide (LPS)-induced RAW 264.7 cells, these compounds significantly reduced the levels of pro-inflammatory cytokines TNF-α and IL-6. nih.gov

Furthermore, a study on conformationally restrained fentanyl analogs led to the synthesis and analgesic evaluation of perhydro-1,6-naphthyridin-2-ones, which are fully saturated derivatives of the 1,6-naphthyridine scaffold. acs.org This research highlights the potential of the 1,6-naphthyridine core in the design of new analgesic agents.

These findings, although not directly on this compound, suggest that the 1,6-naphthyridine scaffold is a promising template for the development of new molecules with anti-inflammatory and analgesic activities.

Table 2: Anti-inflammatory Activity of Natural 1,6-Naphthyridine Alkaloid Dimers

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Cell Line |

|---|---|---|---|

| Alopecuroide B | 50.05 | 52.87 | LPS-induced RAW 264.7 |

| Alopecuroide C | 49.59 | 73.90 | LPS-induced RAW 264.7 |

Other Emerging Biological Activities and Therapeutic Areas for 1,2,3,4-Tetrahydro-1,6-naphthyridines

Beyond the aforementioned activities, derivatives of this compound and related structures are being explored for a variety of other therapeutic applications, demonstrating the versatility of this chemical scaffold.

Acetylcholinesterase (AChE) Inhibition: A series of 1,2,3,4-tetrahydrobenzo[h] mdpi.comnih.govnaphthyridines have been identified as potent inhibitors of acetylcholinesterase (AChE). researchgate.net One derivative, in particular, exhibited a high inhibitory potency with an IC50 value of 65 nM, making it a promising lead compound for the development of treatments for Alzheimer's disease. researchgate.net

Phosphodiesterase 5 (PDE5) Inhibition: A novel 1,2,3,4-tetrahydrobenzo[b] mdpi.comnih.govnaphthyridine analogue has been identified as a potent phosphodiesterase 5 (PDE5) inhibitor. The most potent compound from this series displayed an exceptionally low IC50 value of 0.056 nM and demonstrated good efficacy in a mouse model of Alzheimer's disease.

Cyclin-Dependent Kinase 5 (CDK5) Inhibition: Substituted 1,6-naphthyridines have been described as inhibitors of cyclin-dependent kinase 5 (CDK5), a target implicated in various diseases, including kidney diseases. uab.cat This highlights a potential therapeutic avenue for this class of compounds in nephrology. uab.cat

HIV-1 Integrase Allosteric Inhibition: A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been prepared and shown to target the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase. This presents an attractive target for the development of novel antiviral chemotherapies.

Topoisomerase I Inhibition: Dibenzo[c,h] mdpi.comnih.govnaphthyridines have been synthesized and evaluated as topoisomerase I inhibitors. Several of these compounds have demonstrated potent antitumor activities in a number of cancer cell lines, indicating their potential as anticancer agents. biomedpharmajournal.org

Table 3: Summary of Other Emerging Biological Activities

| Biological Target | Compound Class | Notable Activity | Potential Therapeutic Area |

|---|---|---|---|

| Acetylcholinesterase (AChE) | 1,2,3,4-Tetrahydrobenzo[h] mdpi.comnih.govnaphthyridines | IC50 = 65 nM | Alzheimer's Disease |

| Phosphodiesterase 5 (PDE5) | 1,2,3,4-Tetrahydrobenzo[b] mdpi.comnih.govnaphthyridine analogue | IC50 = 0.056 nM | Alzheimer's Disease |

| Cyclin-Dependent Kinase 5 (CDK5) | Substituted 1,6-naphthyridines | CDK5 Inhibition | Kidney Diseases |

| HIV-1 Integrase | 5,6,7,8-Tetrahydro-1,6-naphthyridine derivatives | Allosteric Inhibition | HIV/AIDS |

Structure Activity Relationship Sar and Rational Design of 1,2,3,4 Tetrahydro 1,6 Naphthyridine Analogues

General Principles of SAR in 1,2,3,4-Tetrahydro-1,6-naphthyridine Scaffolds

The biological activity of this compound analogues is profoundly influenced by the nature, position, and stereochemistry of various substituents on the bicyclic core. General SAR principles derived from numerous studies indicate that both the electronic properties and steric bulk of substituents play crucial roles in modulating the pharmacological profile of these compounds.

The nitrogen atom at position 1 (N1) and the aromatic nitrogen at position 6 (N6) are key features of the scaffold. N6 often acts as a hydrogen bond acceptor, while the tetrahydro-pyridine ring (positions 1, 2, 3, and 4) allows for conformational flexibility, which can be critical for optimal binding to target proteins. The aromatic portion of the ring system (positions 5, 7, and 8) provides a platform for substitutions that can influence π-π stacking, hydrophobic, and electronic interactions.

Bioisosteric replacement is a common and effective strategy in modifying the activity of these scaffolds. For instance, in a series of 1,2,3,4-tetrahydrobenzo[h] nih.govnih.govnaphthyridines designed as acetylcholinesterase (AChE) inhibitors, a double O→NH bioisosteric replacement from a parent pyrano[3,2-c]quinoline hit compound to the tetrahydrobenzo[h] nih.govnih.govnaphthyridine scaffold resulted in a dramatic increase in inhibitory activity against both human AChE (>154-fold) and butyrylcholinesterase (>11-fold). nih.gov This highlights that subtle changes to the core structure can lead to significant gains in potency.

Impact of Substituents at Specific Positions (e.g., N1, C2, C3, C4, C5, C6, C7, C8) on Biological Potency and Selectivity

The functionalization at each position of the this compound ring system has distinct effects on biological activity. While a systematic study on the unsubstituted core is limited, extensive research on fused analogues provides valuable insights.

N1 Position: The secondary amine at the N1 position is a common site for modification. In a review of 1,6-naphthyridin-2(1H)-ones, a related but distinct scaffold, it was noted that the N1 position is frequently substituted with methyl or phenyl groups. nih.gov For 1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridine-based phosphodiesterase 5 (PDE5) inhibitors, substitution at the corresponding nitrogen position (N2 in the fused system) with an acetyl group was well-tolerated and led to potent compounds. nih.gov This suggests that introducing small alkyl or acyl groups at N1 can be a viable strategy for modulating activity.

C2, C3, and C4 Positions: Modifications in the saturated ring are less commonly reported but can influence the molecule's conformation and interaction with target proteins. Statistical analysis of substituted 1,6-naphthyridin-2(1H)-ones reveals that while many compounds are unsubstituted at C3 and C4, a significant portion contains a substituent at C3. nih.gov The introduction of substituents at these positions can create stereocenters, adding another layer of complexity and potential for selectivity.

C5 Position: In a series of 8-hydroxy-1,6-naphthyridine derivatives developed as antileishmanial agents, introducing substituents at the C5 position was a successful strategy for improving metabolic stability and potency. acs.org This indicates that substitution at C5 can be used to fine-tune the pharmacokinetic properties of these compounds.

C7 and C8 Positions: The aromatic ring is a key area for modification to enhance binding affinity. For 8-hydroxy-1,6-naphthyridines, the hydroxyl group at C8 was found to be crucial for antileishmanial activity, as its removal or methylation led to a significant loss of potency. acs.org In the design of PDE5 inhibitors based on the 1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridine scaffold, a cyano group at the C8-equivalent position was incorporated, contributing to high potency. nih.gov

The following table summarizes the observed impact of substitutions at various positions, primarily drawing from studies on related fused systems.

| Position | Type of Substituent | Observed Effect on Biological Activity | Target Class Example |

| N1 | Small alkyl (e.g., Methyl), Acyl | Generally well-tolerated; can modulate potency. | PDE5, Various |

| C5 | Various substituents | Can improve metabolic stability and potency. | Antileishmanial |

| C8 | Hydroxyl, Cyano | Can be critical for activity; involved in key binding interactions. | Antileishmanial, PDE5 |

| C10 (fused) | (Substituted-benzyl)amino | Introduction of specific groups leads to highly potent inhibitors. | PDE5 |

Stereochemical Influences on Activity and Enantioselectivity

The presence of one or more chiral centers, often introduced by substituents on the tetrahydro-pyridine ring (C2, C3, C4), means that stereochemistry can play a pivotal role in the biological activity of this compound analogues. Different enantiomers or diastereomers of a compound can exhibit significantly different potencies, selectivities, and metabolic profiles.

The first enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) compound, a potent retinoid-related orphan receptor γt (RORγt) inverse agonist, underscores the importance of controlling stereochemistry. acs.org The key step in this synthesis was a ruthenium-catalyzed enantioselective transfer hydrogenation, which established the chiral center in the tetrahydro-pyridine ring. acs.org This demonstrates that achieving high enantiomeric purity is a critical aspect of developing therapeutic candidates from this scaffold.

Although detailed SAR studies comparing the activity of different enantiomers for a wide range of this compound analogues are not extensively available in the public domain, the principles of stereoselectivity are well-established in medicinal chemistry. It is highly probable that for many targets, one enantiomer will fit more favorably into the binding site than the other, leading to a significant difference in biological response.

Conformational Analysis and its Correlation with Pharmacological Profiles

The conformational flexibility of the 1,2,3,4-tetrahydro-pyridine ring is a key characteristic of the scaffold that influences its interaction with biological targets. The ring can adopt various conformations, such as chair, boat, and twist-boat, and the preferred conformation can be influenced by the substitution pattern.

In a study of 1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridine derivatives as PDE5 inhibitors, the appearance of extra peaks in NMR spectra for compounds bearing an acetyl group at the N-position (equivalent to N1) was attributed to the presence of equilibrating rotamers. nih.gov This indicates that rotation around the N-acyl bond is restricted, leading to distinct, slowly interconverting conformers. This conformational restriction can have significant implications for the molecule's ability to adopt the bioactive conformation required for binding to its target.

Furthermore, for substituted 1,6-naphthyridine (B1220473) derivatives that act as human cytomegalovirus inhibitors, intramolecular hydrogen bonds were shown to be important for maintaining the compounds in their active conformation. mdpi.com This suggests that the three-dimensional shape of the molecule, stabilized by specific intramolecular interactions, is crucial for its pharmacological activity. Computational modeling and spectroscopic techniques are therefore essential tools for understanding the conformational preferences of these molecules and how they relate to their biological profiles.

Pharmacophore Identification and Lead Optimization Strategies for Tetrahydro-1,6-naphthyridines

Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. For the this compound scaffold, specific pharmacophore models have been developed in the context of particular biological targets.

In the development of 1,2,3,4-tetrahydrobenzo[h] nih.govnih.govnaphthyridines as AChE inhibitors, molecular modeling studies were crucial. The design was based on a hit compound predicted to bind to the peripheral anionic site (PAS) of AChE. The resulting tetrahydrobenzo[h] nih.govnih.govnaphthyridine analogues showed high potency, which was attributed to an optimized binding at the PAS along with additional interactions with mid-gorge residues of the enzyme. nih.gov This suggests a pharmacophore model where the fused aromatic system engages in key interactions at the entrance of the enzyme's active site.

Similarly, for the 1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridine-based PDE5 inhibitors, in silico docking studies proposed plausible binding modes that provided insights into the structural basis of their activity. nih.gov These models serve as a guide for lead optimization.

Common lead optimization strategies for this scaffold include:

Scaffold Hopping and Bioisosteric Replacement: As seen with the development of AChE inhibitors, replacing a core scaffold (pyrano[3,2-c]quinoline) with the tetrahydro-1,6-naphthyridine system can lead to significant improvements in activity. nih.gov

Substitution at Key Positions: Systematically modifying substituents on the aromatic and saturated rings to enhance potency, selectivity, and pharmacokinetic properties. For example, introducing groups at C5 to improve metabolic stability. acs.org

Control of Stereochemistry: Enantioselective synthesis to isolate the more active enantiomer, which can lead to a more potent and safer drug candidate. acs.org

Improving Physicochemical Properties: Modifications to enhance properties like aqueous solubility, which was a key objective in the development of the PDE5 inhibitors. nih.gov

Through the iterative process of design, synthesis, biological evaluation, and computational modeling, the this compound scaffold can be effectively optimized to generate novel drug candidates for a wide array of diseases.

Computational Chemistry and Mechanistic Elucidation of 1,2,3,4 Tetrahydro 1,6 Naphthyridine

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the quantitative chemical structure characteristics of a series of compounds to their biological activity. Three-dimensional QSAR (3D-QSAR) methods, in particular, are instrumental in drug design, providing insights into how steric, electrostatic, and other physicochemical fields of a molecule influence its interaction with a biological target.

While specific 3D-QSAR studies on the 1,2,3,4-tetrahydro-1,6-naphthyridine scaffold are not extensively documented, research on closely related 1,6-naphthyridine (B1220473) cores provides valuable insights into the application of these methodologies. For instance, a study on 4-oxo-1,4-dihydro-1,6-naphthyridine derivatives as selective Cannabinoid Receptor 2 (CB2) agonists illustrates the utility of these approaches. nih.gov

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of molecules with their steric and electrostatic fields. In a study of benzo[h] nih.govnih.govnaphthyridin-2(1H)-one analogs as mTOR inhibitors, a CoMFA model was developed to understand the structural requirements for inhibitory activity. ijpsonline.comijpsonline.com The model yielded a cross-validated q² value of 0.607 and a non-cross-validated r² of 0.909, indicating good internal predictive ability. ijpsonline.com The analysis revealed that the steric and electrostatic fields contributed almost equally (50.3% and 49.7%, respectively) to the model, highlighting the importance of both shape and electronic properties for the activity of these compounds. ijpsonline.com

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is an extension of CoMFA that, in addition to steric and electrostatic fields, evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. This method often provides a more detailed and intuitive understanding of the structure-activity relationship.

For the aforementioned 4-oxo-1,4-dihydro-1,6-naphthyridine derivatives, the CoMSIA model proved to be more predictive than the CoMFA model. nih.gov It yielded a cross-validated correlation coefficient (r²cv) of 0.619 and a non-cross-validated correlation coefficient (r²ncv) of 0.84. nih.gov Similarly, in the study of benzo[h] nih.govnih.govnaphthyridin-2(1H)-one analogs, the CoMSIA model showed strong predictability with a q² of 0.703 and an r² of 0.935. ijpsonline.comijpsonline.com This model identified electrostatic (39.8%) and hydrophobic (29.0%) fields as the most crucial contributors to the biological activity. ijpsonline.comijpsonline.com

Three-Dimensional QSAR (3D-QSAR) Studies for Activity Prediction

3D-QSAR studies are pivotal for predicting the biological activity of novel compounds based on the models generated from a known set of molecules. The predictive power of a QSAR model is often assessed using an external test set of compounds that were not used in model generation. For the 4-oxo-1,4-dihydro-1,6-naphthyridine CB2 agonists, the final CoMSIA model demonstrated good predictive ability with an r²pred value of 0.75. nih.gov

These models generate contour maps that visualize the favorable and unfavorable regions for different physicochemical properties around the molecular scaffold. By analyzing these maps, medicinal chemists can rationally design new derivatives with enhanced activity. For example, the models for mTOR inhibitors suggested that specific modifications to the electrostatic and hydrophobic properties of the benzo[h] nih.govnih.govnaphthyridine core could lead to more potent compounds. ijpsonline.comijpsonline.com

Table 1: Statistical Parameters of 3D-QSAR Models for 1,6-Naphthyridine Analogs

| Model | Scaffold | Target | q² (r²cv) | r² (r²ncv) | r²pred | Key Findings | Reference |

|---|---|---|---|---|---|---|---|

| CoMSIA | 4-oxo-1,4-dihydro-1,6-naphthyridine | CB2 Receptor | 0.619 | 0.840 | 0.750 | Model showed good predictive ability for CB2 agonist activity. | nih.gov |

| CoMFA | benzo[h] nih.govnih.govnaphthyridin-2(1H)-one | mTOR Kinase | 0.607 | 0.909 | - | Steric and electrostatic fields are crucial for activity. | ijpsonline.comijpsonline.com |

| CoMSIA | benzo[h] nih.govnih.govnaphthyridin-2(1H)-one | mTOR Kinase | 0.703 | 0.935 | - | Electrostatic and hydrophobic fields play a leading role. | ijpsonline.comijpsonline.com |

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of small molecule ligands to their protein targets. Several studies have employed molecular docking to investigate the interactions of this compound derivatives with various biological targets.

In one study, a series of 1,2,3,4-tetrahydrobenzo[h] nih.govnih.govnaphthyridines were designed and evaluated as inhibitors of acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease. nih.gov Molecular modeling suggested that these compounds could bind to both the peripheral anionic site (PAS) and the mid-gorge region of the enzyme. An optimized binding at the PAS, along with additional interactions with mid-gorge residues, was proposed to account for the high inhibitory potency observed. nih.gov

Another research effort focused on 1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridine analogues as potent inhibitors of Phosphodiesterase 5 (PDE5), another target for Alzheimer's disease treatment. nih.govnih.govacs.org In silico docking studies proposed two plausible binding modes within the PDE5 catalytic pocket. nih.govnih.govacs.org Key interactions identified in one computational analysis included a hydrogen bond between the ligand's amino group and the side chain of Gln817, a conserved and critical residue in the cGMP-binding pocket. researchgate.net

Table 2: Summary of Molecular Docking Studies on Tetrahydro-1,6-Naphthyridine Derivatives

| Derivative Scaffold | Protein Target | Key Interacting Residues | Predicted Interactions | Reference |

|---|---|---|---|---|

| 1,2,3,4-Tetrahydrobenzo[h] nih.govnih.govnaphthyridine | Acetylcholinesterase (AChE) | Not specified | Binding to peripheral anionic site (PAS) and mid-gorge region | nih.gov |

| 1,2,3,4-Tetrahydrobenzo[b] nih.govnih.govnaphthyridine | Phosphodiesterase 5 (PDE5) | Gln817, Gln775, Met816 | Hydrogen bonding, interaction via water molecule | researchgate.net |

Advanced Molecular Dynamics Simulations for Binding Mode Elucidation

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. In drug discovery, MD simulations are used to refine docked protein-ligand complexes, assess their stability, and provide a more dynamic and realistic view of the binding interactions.

For the 1,2,3,4-tetrahydrobenzo[h] nih.govnih.govnaphthyridine inhibitors of AChE, molecular dynamics simulations were part of the molecular modeling studies to understand the mechanism of inhibition. nih.gov Such simulations can confirm the stability of the interactions predicted by docking, such as those at the PAS and mid-gorge of AChE, and reveal how the protein structure might adapt to the ligand's presence. nih.govmdpi.com By analyzing parameters like the root-mean-square deviation (RMSD) of the ligand and protein atoms, researchers can assess the stability of the complex throughout the simulation. mdpi.com A stable complex is indicated by low and converging RMSD values, providing confidence in the predicted binding mode. mdpi.com

While detailed parameters from the specific study on tetrahydrobenzo[h] nih.govnih.govnaphthyridines are not publicly elaborated, the general methodology involves placing the docked complex in a simulated physiological environment (a box of water molecules and ions) and calculating the forces between atoms to model their motion over a set period, often in the nanosecond timescale. mdpi.comresearchgate.net

Reaction Mechanism Studies of this compound Synthesis and Transformations